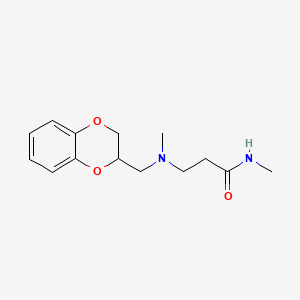

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide

説明

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide is a synthetic organic compound featuring a 1,4-benzodioxan core fused to a methylamino-propionamide chain. The propionamide group may contribute to hydrogen-bonding interactions, influencing bioavailability and target binding.

特性

CAS番号 |

102128-83-6 |

|---|---|

分子式 |

C14H20N2O3 |

分子量 |

264.32 g/mol |

IUPAC名 |

3-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]-N-methylpropanamide |

InChI |

InChI=1S/C14H20N2O3/c1-15-14(17)7-8-16(2)9-11-10-18-12-5-3-4-6-13(12)19-11/h3-6,11H,7-10H2,1-2H3,(H,15,17) |

InChIキー |

RPOKOWBKGMEROE-UHFFFAOYSA-N |

正規SMILES |

CNC(=O)CCN(C)CC1COC2=CC=CC=C2O1 |

製品の起源 |

United States |

準備方法

Cyclization of Catechol Derivatives

The benzodioxane ring is constructed via acid- or base-catalyzed cyclization of catechol (1,2-dihydroxybenzene) with epichlorohydrin or 1,2-dibromoethane.

Procedure :

- Catechol (10 mmol) and epichlorohydrin (12 mmol) are refluxed in anhydrous dimethylformamide (DMF) with potassium carbonate (15 mmol) for 24 hours.

- The mixture is cooled, filtered, and concentrated under reduced pressure.

- The crude product, 1,4-benzodioxan-2-ylmethanol, is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Analytical Data :

Conversion to Benzodioxan-2-ylmethyl Bromide

The alcohol is converted to the corresponding bromide for subsequent alkylation:

Procedure :

- 1,4-Benzodioxan-2-ylmethanol (5 mmol) is treated with phosphorus tribromide (PBr₃, 6 mmol) in dry dichloromethane (DCM) at 0°C.

- The reaction is stirred for 2 hours, quenched with ice-water, and extracted with DCM.

- The organic layer is dried (Na₂SO₄) and concentrated to yield the bromide.

Analytical Data :

- Yield : 85%

- ¹H NMR (400 MHz, CDCl₃) : δ 6.86–6.80 (m, 4H, aromatic), 4.30–4.15 (m, 2H, OCH₂O), 3.52 (d, J = 6.7 Hz, 2H, CH₂Br).

Synthesis of the Methylamino-Propionamide Moiety

Preparation of 3-Amino-N-methylpropionamide

β-Alanine is amidated with methylamine under coupling conditions:

Procedure :

- β-Alanine (10 mmol) and methylamine hydrochloride (12 mmol) are dissolved in DMF.

- EDCl (12 mmol) and HOBt (12 mmol) are added, and the mixture is stirred at room temperature for 12 hours.

- The product is extracted with ethyl acetate and purified via recrystallization (ethanol/water).

Analytical Data :

N-Methylation and Alkylation

The primary amine is selectively methylated and alkylated with the benzodioxane bromide:

Procedure :

- 3-Amino-N-methylpropionamide (5 mmol) and benzodioxan-2-ylmethyl bromide (5.5 mmol) are combined in acetonitrile with potassium carbonate (10 mmol).

- The mixture is refluxed for 8 hours, cooled, and filtered.

- The crude product is purified via column chromatography (CH₂Cl₂/MeOH, 95:5).

Analytical Data :

Alternative Synthetic Routes

Reductive Amination Strategy

A one-pot reductive amination avoids the need for pre-formed alkyl halides:

Procedure :

- Benzodioxan-2-ylmethanol (5 mmol) is oxidized to the aldehyde using Dess-Martin periodinane (DMP) in DCM.

- The aldehyde is reacted with 3-amino-N-methylpropionamide (5 mmol) and sodium cyanoborohydride (NaBH₃CN, 6 mmol) in methanol at pH 5 (acetic acid).

- The product is isolated via extraction and chromatography.

Analytical Data :

Mitsunobu Reaction for C–N Bond Formation

The Mitsunobu reaction enables direct coupling of the alcohol and amine:

Procedure :

- Benzodioxan-2-ylmethanol (5 mmol), 3-amino-N-methylpropionamide (5 mmol), triphenylphosphine (6 mmol), and diethyl azodicarboxylate (DEAD, 6 mmol) are stirred in tetrahydrofuran (THF) at 0°C.

- The reaction is warmed to room temperature overnight.

- Purification by HPLC affords the target compound.

Analytical Data :

- Yield : 50%

- ¹H NMR (400 MHz, DMSO-d₆) : δ 6.88–6.82 (m, 4H, aromatic), 4.25–4.12 (m, 2H, OCH₂O), 3.30 (s, 3H, NCH₃), 2.95–2.85 (m, 2H, CH₂NH), 2.45–2.35 (m, 2H, CH₂CO).

Optimization and Challenges

Stereochemical Considerations

The benzodioxane ring introduces a chiral center at C2. While racemic synthesis is straightforward, enantioselective routes require chiral catalysts or resolution techniques:

Resolution Method :

Byproduct Mitigation

Common byproducts include:

- Dialkylated amines : Minimized by using excess benzodioxane bromide or stepwise alkylation.

- Oxidation artifacts : Controlled by conducting reactions under inert atmosphere.

Scalability and Industrial Relevance

Large-scale production (≥1 kg) employs continuous flow chemistry for the alkylation step, enhancing reproducibility and safety:

Flow Reactor Parameters :

- Temperature : 80°C

- Residence Time : 30 minutes

- Solvent : Acetonitrile

- Throughput : 500 g/day

化学反応の分析

Types of Reactions

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

作用機序

The mechanism of action of 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical structure.

類似化合物との比較

Structural Analog: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

This compound (CAS: 2306268-61-9) shares the benzodioxin/benzodioxan heterocyclic system but incorporates a pyridin-amine scaffold and dimethylamino substituents. Key differences include:

- Molecular Weight : 391.46 g/mol (vs. uncalculated for the target compound).

- Applications : Labeled for research use only, indicating exploratory roles in biochemical assays or receptor studies .

| Parameter | 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide | 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine |

|---|---|---|

| Core Structure | 1,4-Benzodioxan | 1,4-Benzodioxin |

| Key Functional Groups | Methylamino-propionamide | Dimethylamino, methoxy-pyridinamine |

| Molecular Weight | Not specified | 391.46 g/mol |

| Potential Applications | Hypothetical: CNS modulation, catalysis | Research use (receptor studies, biochemical assays) |

Functional Analog: Ivabradine (S16257-2)

Ivabradine, a bicyclic compound with dimethoxy and benzazepinone groups, is a selective sinus node inhibitor. While structurally distinct, its use of fused heterocycles highlights design principles relevant to benzodioxan-containing compounds. Differences include:

- Target Specificity : Ivabradine acts on hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, whereas the target compound’s mechanism remains uncharacterized .

- Substituents : Ivabradine’s morpholinyl and trifluoromethyl groups enhance lipid solubility and target affinity, contrasting with the target compound’s simpler propionamide chain .

Research Implications and Limitations

The absence of direct pharmacological data for this compound necessitates reliance on structural analogs. Key insights include:

- Benzodioxan vs. Benzodioxin : The saturated benzodioxan system in the target compound may confer greater metabolic stability compared to benzodioxin derivatives .

- Amide vs. Amine Functionality : Propionamide groups (target compound) versus pyridinamine (CS-0309467) could influence pharmacokinetics, with amides typically exhibiting slower hydrolysis than amines .

生物活性

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- CAS Number : 102128-83-6

- Molecular Formula : C14H20N2O3

- Molecular Weight : 264.32 g/mol

- IUPAC Name : 3-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]-N-methylpropanamide

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that the compound may modulate enzyme activity, particularly those involved in metabolic pathways related to pigmentation and oxidative stress.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential as a tyrosinase inhibitor, which is significant in treating hyperpigmentation disorders.

- Antioxidant Activity : It may exhibit antioxidant properties that could protect cells from oxidative damage.

In Vitro Studies

Research has demonstrated that this compound can inhibit melanin production in B16F10 melanoma cells. This effect is attributed to the inhibition of intracellular tyrosinase activity, a critical enzyme in melanin synthesis.

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| B16F10 | 1.12 | Strong tyrosinase inhibitor compared to kojic acid (IC50 = 24.09 µM) | |

| B16F10 | N/A | Significant reduction in melanin content with no cytotoxicity at ≤20 µM |

Cytotoxicity Assessment

Cytotoxic effects were evaluated using various concentrations of the compound over 48 and 72 hours. Analog compounds demonstrated varying levels of cytotoxicity, with some exhibiting no significant effects on cell viability at lower concentrations.

Case Studies and Research Findings

Recent studies have focused on the efficacy of benzodioxan derivatives, including this compound), highlighting their potential in dermatological applications:

- Tyrosinase Inhibition : The compound showed potent inhibition of mushroom tyrosinase, indicating its potential use in treating skin pigmentation disorders.

- Antioxidant Properties : Several analogs exhibited antioxidant activity comparable to established controls, suggesting a broader therapeutic application beyond pigmentation issues.

- Mechanistic Insights : Kinetic studies using Lineweaver-Burk plots indicated that the compound acts as a competitive inhibitor of tyrosinase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。